2-(4-methylphenyl)-N-phenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylphenyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-7-9-13(10-8-12)11-15(17)16-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAXPBBPTQBSND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Methylphenyl N Phenylacetamide and Analogous Structures
Direct Amide Bond Formation Strategies
Direct formation of the amide bond is the most straightforward approach to synthesizing 2-(4-methylphenyl)-N-phenylacetamide. This typically involves the reaction of an amine nucleophile with an activated carboxylic acid derivative.
The acylation of anilines is a fundamental and widely used method for preparing N-phenylacetamides. This reaction involves treating an aniline (B41778) with an acylating agent like acetyl chloride or acetic anhydride (B1165640). vedantu.comumich.edu For the synthesis of the target compound, aniline would be reacted with 2-(4-methylphenyl)acetyl chloride. The reaction is typically exothermic and is often performed under cooled conditions.
To neutralize the hydrochloric acid byproduct generated during the reaction, a base is commonly added. derpharmachemica.com While strong bases can be used, the reaction can also be carried out in the presence of a weaker base like sodium acetate (B1210297). libretexts.org The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond. umich.edu
Phase transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) have been shown to facilitate the N-acetylation of anilines with acetyl chloride in the presence of a weak base like potassium carbonate, leading to high yields in shorter reaction times. derpharmachemica.com This method represents an efficient and convenient synthetic methodology for carbon-nitrogen bond formation. derpharmachemica.com
Table 1: Representative Conditions for Acylation of Anilines
| Amine | Acylating Agent | Base/Catalyst | Solvent | Key Feature | Citation |
|---|---|---|---|---|---|
| Aniline | Acetyl Chloride | NaOH | Not specified | Standard Schotten-Baumann conditions. | vedantu.com |
| Aniline | Acetic Anhydride | Sodium Acetate | Water/HCl | HCl is used to dissolve aniline in water, followed by addition of acetic anhydride and then sodium acetate to generate the free amine in situ. | umich.edulibretexts.org |
| Substituted Anilines | Acetyl Chloride | K₂CO₃ / TBAB (PTC) | DMF | Phase-transfer catalyzed method providing high yields and short reaction times. | derpharmachemica.com |
Modern synthetic chemistry offers a plethora of coupling reagents that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to first prepare a more reactive acyl chloride or anhydride. For the synthesis of this compound, this would involve the direct reaction of 4-methylphenylacetic acid with aniline.
These reactions often employ activating agents or catalysts. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Uronium salt condensing agents such as HATU and HBTU are also highly effective.
Recent advancements have focused on developing metal-free and catalytic methods. Boronic acid derivatives have emerged as highly active catalysts for direct amidation at room temperature, accommodating a wide range of substrates. organic-chemistry.org Furthermore, metal-free arylation methods, such as the tandem acylation-Smiles rearrangement, utilize simple aryl sulfonamides as arylating agents, offering a more environmentally sustainable alternative to traditional metal-catalyzed processes. acs.org
Table 2: Selected Coupling Methods for Amide Synthesis
| Method Type | Reagents/Catalyst | Reactants | Key Advantage | Citation |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, HOBt | Carboxylic Acid + Amine | Widely used, reliable method for generating amides. | nih.gov |
| Boronic Acid Catalysis | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Carboxylic Acid + Amine | Highly active catalysis at room temperature, mild conditions. | organic-chemistry.org |
| Tandem Rearrangement | Aryl Sulfonamides + Phenylacetyl Chlorides | Sulfonamide + Acyl Chloride | Metal-free arylation process. | acs.org |
| Aryl Triazene Amination | Aryltriazenes + Acetonitrile | Triazene + Nitrile | Metal-free synthesis of N-aryl amides under mild conditions. | arabjchem.org |
Multi-Step Synthetic Sequences Incorporating the this compound Core
The this compound scaffold can be constructed as part of more extensive synthetic routes, where the amide formation is a key step in building a larger, more complex molecule.
A common and highly versatile route involves starting with a phenylacetic acid derivative. orgsyn.org For the target compound, 4-methylphenylacetic acid serves as the precursor. The carboxylic acid is first "activated" to make it more susceptible to nucleophilic attack by an amine.
One method is to convert the carboxylic acid into its corresponding acyl chloride, for instance by using thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting 2-(4-methylphenyl)acetyl chloride can then be reacted with aniline to yield the desired amide. google.com
Alternatively, direct coupling methods, as described in section 2.1.2, are frequently employed. For example, a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives used equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in acetonitrile, to which the appropriate aniline derivative was added. nih.govnih.gov This one-pot procedure is highly efficient for creating libraries of analogous compounds. A variety of phenylacetic acid derivatives have been synthesized and used as precursors in this manner. mdpi.com
In many synthetic schemes, the aniline component is a more complex, substituted molecule that undergoes amidation to form a target structure containing the N-phenylacetamide core. For instance, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized starting from p-phenylenediamine. nih.gov The initial steps involved protecting one amine group, forming the amide bond with an acyl chloride, and then deprotecting to yield a 4-amino-N-phenylacetamide intermediate, which was further elaborated. nih.gov
Another example involves the synthesis of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates. nih.gov In this work, various substituted 2-chloro-N-phenylacetamides were reacted with isatin (B1672199) in the presence of potassium carbonate and DMF. This reaction builds a more complex heterocyclic system onto the pre-formed N-phenylacetamide structure, demonstrating the utility of this core as a stable building block. nih.gov Similarly, 2-chloro-N-[2-[(4-methylphenyl)amino]phenyl]acetamide has been used as an intermediate, which is synthesized from N-(4-methylphenyl)-1,2-benzenediamine and subsequently reacted to form more complex products. prepchem.com
While less common for synthesizing simple N-arylacetamides, ring-opening reactions provide an alternative pathway to the amide functional group. One classical example is the Beckmann rearrangement, where an oxime is treated with acid to rearrange into an amide. libretexts.org The reaction proceeds via the migration of the group anti-periplanar to the oxime's hydroxyl group. libretexts.org
More recently, methods involving the selective cleavage of cyclic imides have been developed. For example, N-acyl glutarimides can undergo a lithium hydroxide-promoted hydrolysis that involves a ring-opening of the glutarimide (B196013) followed by a selective C-N bond cleavage to afford primary amides under mild conditions. researchgate.net While this specific example yields primary amides, related strategies involving the ring-opening of N-tosylated lactam derivatives can produce N-substituted amides. researchgate.net These methods showcase innovative approaches to amide bond formation that proceed through unconventional intermediates. researchgate.net
Novel Synthetic Approaches and Catalyst Applications
Recent advancements in chemical synthesis have introduced more efficient and environmentally benign methods for creating amide bonds, moving beyond traditional condensation reactions. These novel approaches, including ultrasound-assisted synthesis and various photocatalytic and electrochemical methods, offer significant advantages such as milder reaction conditions, higher yields, and shorter reaction times.
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation in chemical reactions, a field known as sonochemistry, has emerged as a powerful tool for organic synthesis. The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with transient high temperatures and pressures, which can dramatically accelerate reaction rates. ijariie.com
Ultrasound has been successfully employed in the synthesis of various amides and related heterocyclic structures, demonstrating its potential for the synthesis of this compound and its analogs. Research has shown that ultrasound irradiation can facilitate the synthesis of amides from nitriles and carboxylic acids with good to excellent yields in short reaction times (15-90 minutes) at room temperature. ijariie.com This method is noted for its mild conditions and efficiency compared to conventional heating methods. ijariie.com
Specific applications of ultrasound-assisted synthesis that are analogous to the formation of complex acetamides include:
Synthesis of 1,2,4-Triazole (B32235) Acetamides: Studies have reported the efficient, high-yield (75–89%) synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives coupled with an acetamide (B32628) framework under ultrasonic irradiation. mdpi.comnih.gov This sonochemical process significantly accelerated the reaction rate compared to conventional methods. mdpi.comnih.gov
Synthesis of Pyrimidine-5-carboxamides: An efficient method for synthesizing N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamide derivatives has been developed using a uranyl nitrate (B79036) hexahydrate catalyst under ultrasonic conditions, highlighting advantages like milder conditions and higher yields. researchgate.net
Synthesis of 2-Arylbenzimidazoles: The cyclocondensation reaction to form 2-arylbenzimidazole derivatives has been achieved using ultrasound assistance, which avoids the need for a catalyst and prevents the formation of by-products. nih.gov
These examples underscore the utility of ultrasound as a green and efficient technique for synthesizing complex amide-containing molecules.
Photocatalytic and Electrochemical Methods for Related Amides
Visible-light photoredox catalysis and electrochemistry represent frontiers in sustainable amide bond formation, offering alternatives that often avoid harsh reagents and high temperatures. nih.gov
Photocatalytic Methods: Visible-light-mediated reactions have gained significant traction for amide synthesis. These methods utilize a photocatalyst that, upon absorbing light, initiates a single-electron transfer (SET) process, generating radical intermediates that can lead to the desired amide products. nih.gov
Iron-Catalyzed Synthesis: An iron-catalyzed, photo-induced electrophilic amidation reaction between N-methoxyamides and arylboronic acids has been developed, proceeding at low temperatures. dicp.ac.cn Another approach accomplishes a reductive amidation of chloroalkanes with nitroarenes using iron catalysis and visible light, avoiding the need for an external photocatalyst or reductant. rsc.org
Metal-Free Synthesis: A metal-free photocatalytic method for amide synthesis has been developed using eosin (B541160) Y as an organic photocatalyst under ambient conditions. acs.orgresearchgate.net This approach provides a sustainable and cost-effective pathway for amide formation. acs.org
From Aldehydes and Amines: An efficient one-pot amide synthesis has been achieved through the visible-light irradiation of a mixture of an aldehyde, tert-butyl hydrogen peroxide, and N-chlorosuccinimide using a Ru(bpy)₃Cl₂ photocatalyst. figshare.com This process generates an acid chloride in situ, which then reacts with an amine. figshare.com
Electrochemical Methods: Electrosynthesis utilizes electrical current to drive redox reactions, providing a reagent-free method for chemical transformations. gre.ac.uk
N-Acylation in Water: An electrochemical N-acylation of carboxylic acids with amines has been reported to proceed with excellent chemoselectivity in water at room temperature, demonstrating the method's utility for green chemistry. rsc.org
From Haloorganics: The electrochemical reduction of haloorganics, including chlorophenylacetamide compounds, has been investigated as a route for synthesis and transformation, with mechanisms proposed for direct reduction and catalyzed reactions. proquest.com
Minisci-type Acylation: An electrochemical approach merging electro-oxidation with a quinuclidine-mediated hydrogen atom transfer (HAT) strategy has been developed to generate acyl radicals from aldehydes for the acylation of N-heterocycles. rsc.org
These advanced catalytic methods provide a diverse toolkit for the synthesis of N-aryl amides under mild and sustainable conditions.
Derivatization Strategies of the this compound Scaffold
The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of novel analogs. Derivatization can occur on the two phenyl rings or by introducing entirely new heterocyclic systems onto the acetamide framework.
Modification of the Phenyl Rings for Novel Analogs
The N-phenyl ring and the 4-methylphenyl ring are prime targets for substitution, enabling the fine-tuning of the molecule's properties. Standard synthetic transformations can be used to introduce a variety of functional groups.
Research on analogous structures demonstrates common modification strategies:
Substitution on the N-Phenyl Ring: In the synthesis of related N-phenylacetamide derivatives, the N-phenyl ring has been successfully substituted with various electron-withdrawing and electron-donating groups. ptfarm.plnih.gov For example, analogs have been prepared with nitro, methoxy, and chloro substituents at different positions on this ring. ptfarm.plnih.gov
Modification of the 4-Methylphenyl Ring: The 4-methylphenyl moiety can also be altered. In one study, this group was replaced with a 4-fluorophenyl group to create a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives. nih.gov In another synthetic approach for related compounds, the para-position of the phenyl ring attached to the acetyl group was functionalized with a 2-morpholinoethoxy group. researchgate.net
A summary of representative modifications on the phenyl rings of analogous acetamide structures is presented below.
| Starting Scaffold Analogue | Modified Ring | Substituent/Modification | Reference |
| 2-(4-formylphenoxy)-N-phenylacetamide | N-Phenyl | 4-Nitro, 4-Chloro, 4-Methyl | ptfarm.pl |
| 2-(4-Fluorophenyl)-N-phenylacetamide | N-Phenyl | 2-Nitro, 3-Nitro, 4-Nitro, 4-Methoxy | nih.gov |
| 2-(4-hydroxyphenyl)acetic acid | Phenyl (acetic acid side) | 4-(2-morpholinoethoxy) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Introduction of Heterocyclic Moieties onto the Acetamide Framework
Incorporating heterocyclic rings into the this compound scaffold is a key strategy for generating structurally diverse molecules. openmedicinalchemistryjournal.comnih.gov Heterocycles can be introduced by using heterocyclic starting materials or by constructing the ring system on a pre-existing acetamide framework.
Several studies have successfully demonstrated the synthesis of acetamide derivatives featuring a variety of heterocyclic moieties:
Thiazole Derivatives: A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was synthesized by first creating a thiourea (B124793) from a 4-amino-N-phenylacetamide intermediate, followed by condensation with α-halocarbonyl compounds. nih.gov
Triazole Derivatives: Novel acetamide derivatives have been synthesized featuring a 1,2,4-triazole ring. In one approach, this was achieved by coupling a 1,2,4-triazole of 2-(4-isobutylphenyl)propanoic acid with various electrophiles under ultrasound irradiation. mdpi.comnih.gov
Benzimidazole Derivatives: Researchers have prepared 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives by reacting 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole. nih.gov
β-Lactam Derivatives: The four-membered β-lactam ring has been introduced by reacting Schiff bases derived from 2-chloro-N-p-tolylacetamide with chloroacetyl chloride. researchgate.net
Oxindole Derivatives: Complex structures incorporating the 2-oxindole heterocycle have been synthesized by reacting 5-substituted-1H-indolin-2-ones with 2-(4-formylphenoxy)-N-substituted-phenyl-acetamides. ptfarm.pl
Dihydropyridine Derivatives: New 1,4-dihydropyridine (B1200194) derivatives linked to a phenoxy-N-arylacetamide have been synthesized via a Hantzsch reaction of 2-(4-formylphenoxy)-N-arylacetamides. researchgate.net
A summary of heterocyclic moieties introduced onto related acetamide frameworks is provided in the table below.
| Acetamide Precursor | Reagents/Method | Resulting Heterocycle | Reference |
| 4-amino-N-phenylacetamide | CS₂, α-halocarbonyl | 4-Arylthiazole | nih.gov |
| 2-chloro-N-substituted-acetamides | 2-Mercaptobenzimidazole | Benzimidazole | nih.gov |
| 2-chloro-N-p-tolylacetamide | Thiosemicarbazide, Ar-CHO, Chloroacetyl chloride | β-Lactam | researchgate.net |
| 2-(4-isobutylphenyl)propane hydrazide | Ultrasound, CS₂, NaOH | 1,2,4-Triazole | mdpi.comnih.gov |
| N-(4-acetylphenyl)-2-chloroacetamide | 2-Mercaptobenzothiazole | Benzothiazole | researchgate.net |
| 2-(4-formylphenoxy)-N-arylacetamide | 3-Aminocrotononitrile, Hantzsch reaction | Dihydropyridine | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Structural Elucidation and Conformational Analysis of 2 4 Methylphenyl N Phenylacetamide
Spectroscopic Characterization Techniques for Structural Confirmation
The structural analysis of 2-(4-methylphenyl)-N-phenylacetamide is achieved by systematically interpreting data from Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). These techniques collectively provide a complete picture of the molecule's architecture.
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the secondary amide group and the two aromatic rings.
The N-H stretching vibration of the secondary amide typically appears as a sharp, single peak in the region of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is one of the most intense absorptions in the spectrum, expected to be found in the range of 1680-1630 cm⁻¹. The Amide II band, which arises from a combination of N-H bending and C-N stretching, is anticipated to appear around 1570-1515 cm⁻¹.
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The aliphatic C-H stretching vibrations from the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups would be observed in the 3000-2850 cm⁻¹ region. Furthermore, characteristic C=C stretching vibrations within the aromatic rings are expected to produce several peaks in the 1600-1450 cm⁻¹ region.
Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amide | N-H Stretch | 3350 - 3250 |
| Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 |
| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 |
| Aromatic | C-H Stretch | 3100 - 3000 |
| Alkyl (CH₂, CH₃) | C-H Stretch | 3000 - 2850 |
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the exact connectivity of atoms can be determined.
The ¹H NMR spectrum of this compound would provide a wealth of information. The single proton on the nitrogen atom (N-H) of the amide is expected to appear as a broad singlet, typically in the δ 7.5-8.5 ppm range. The protons on the two aromatic rings would resonate in the aromatic region (δ 7.0-7.6 ppm). The N-phenyl ring would likely show three distinct signals corresponding to the ortho, meta, and para protons. The p-tolyl ring would show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
The two protons of the methylene group (-CH₂-) adjacent to the carbonyl and the tolyl ring are chemically equivalent and would appear as a single sharp singlet, expected around δ 3.6 ppm. The three protons of the methyl group (-CH₃) on the tolyl ring are also equivalent and would produce a singlet at approximately δ 2.3 ppm. The integration of these signals would correspond to a proton ratio of 1:9:2:3 (NH:Ar-H:CH₂:CH₃).
Expected ¹H NMR Signals for this compound
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Amide (N-H) | ~ 7.5 - 8.5 | Broad Singlet | 1H |
| Aromatic (Ar-H) | ~ 7.0 - 7.6 | Multiplets, Doublets | 9H |
| Methylene (-CH₂-) | ~ 3.6 | Singlet | 2H |
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to molecular symmetry, fewer than 15 signals may be observed. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the δ 168-172 ppm region. The aromatic carbons would appear in the δ 120-140 ppm range, with the carbons attached to the nitrogen and the other carbon groups (quaternary carbons) appearing at the lower field end of this range. The methylene carbon (-CH₂-) signal is anticipated around δ 44-46 ppm, while the methyl carbon (-CH₃) signal would be found at the highest field, around δ 21 ppm.
Expected ¹³C NMR Signals for this compound
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 168 - 172 |
| Aromatic (C-Ar) | ~ 120 - 140 |
| Methylene (-CH₂-) | ~ 44 - 46 |
While 1D NMR provides essential data, 2D NMR techniques are used to confirm the assignments and establish the connectivity between atoms.
COSY (Correlation Spectroscopy) would show correlations between coupled protons. For instance, it would confirm the coupling between the ortho and meta protons on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for the methylene and methyl groups to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) connectivity. It would show correlations from the methylene protons to the carbonyl carbon and to the carbons of the tolyl ring. It would also show a correlation from the N-H proton to the carbonyl carbon, confirming the amide linkage.
Mass spectrometry provides the molecular weight of the compound and offers insight into its structure through the analysis of fragmentation patterns. For this compound (C₁₅H₁₅NO), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) of 225.
The fragmentation pattern under electron ionization (EI) would likely involve characteristic cleavages. A primary fragmentation pathway is the cleavage of the C-C bond alpha to the carbonyl group, which can lead to the formation of the stable p-methylbenzyl cation (tropylium ion precursor) at m/z 105, or more likely the tropylium (B1234903) ion itself at m/z 91 after rearrangement. Another significant fragmentation would be the cleavage of the amide bond, potentially leading to fragments corresponding to the phenylamino (B1219803) portion and the p-methylphenylacetyl portion of the molecule.
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
|---|---|
| 225 | [M]⁺ (Molecular Ion) |
| 134 | [CH₃C₆H₄CH₂CO]⁺ |
| 105 | [CH₃C₆H₄CH₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the presence of two phenyl rings and an acetamide (B32628) group gives rise to characteristic absorptions. The electronic transitions are primarily of two types: π → π* and n → π*. wikipedia.org
The π → π* transitions originate from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. wikipedia.org These are typically associated with the aromatic systems of the 4-methylphenyl and phenyl rings. Such transitions are generally high in intensity, with molar absorptivity (ε) values often in the order of 10,000 L·mol⁻¹·cm⁻¹. libretexts.org For instance, benzene itself exhibits π → π* transitions around 180 nm, 200 nm, and 255 nm. wikipedia.org In substituted acetamides, these transitions can be observed at various wavelengths; for example, a related compound, diethylphenylacetamide, shows a maximum absorbance at 259 nm. researchgate.net
The n → π* transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms of the acetamide group, to an antibonding π* orbital of the carbonyl group. wikipedia.org These transitions are characteristically much weaker in intensity (ε < 2000 L·mol⁻¹·cm⁻¹) compared to π → π* transitions and are known to undergo a blue shift (to shorter wavelengths) in polar solvents. libretexts.org In carbonyl compounds, n → π* transitions are often observed in the 270-300 nm range. shivajicollege.ac.in
The UV-Vis spectrum of this compound is therefore expected to show strong absorption bands corresponding to the π → π* transitions of the aromatic rings and a much weaker band for the n → π* transition of the acetamide carbonyl group. libretexts.orgresearchgate.net
Table 1: Expected Electronic Transitions for this compound
| Transition Type | Associated Functional Group(s) | Expected Wavelength Range (nm) | Expected Intensity (ε) |
|---|---|---|---|
| π → π* | Phenyl and 4-methylphenyl rings | ~200 - 270 | High (~10,000 L·mol⁻¹·cm⁻¹) |
| n → π* | Acetamide (Carbonyl group) | ~270 - 300 | Low (<2000 L·mol⁻¹·cm⁻¹) |
X-ray Crystallography and Solid-State Structural Investigations
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the provided search results, extensive data on closely related N-phenylacetamide derivatives allow for a comprehensive understanding of its likely solid-state structure, intermolecular interactions, and conformational properties.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure
Single-crystal X-ray diffraction analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions. Analysis of analogous structures, such as other N-substituted phenylacetamides, reveals common crystallographic features. For example, many acetamide derivatives crystallize in monoclinic or orthorhombic systems. researchgate.netnih.govresearchgate.net The asymmetric unit may contain one or more independent molecules, which can exhibit slight conformational differences. nih.gov
Table 2: Crystallographic Data for Representative N-Aryl Acetamide Analogs
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Z | Ref. |
|---|---|---|---|---|---|---|
| 2-azido-N-(4-methylphenyl)acetamide | C₉H₁₀N₄O | Monoclinic | P2₁/c | a=14.4362 Å, b=21.3403 Å, c=9.2949 Å, β=90° | 8 | nih.gov |
| N-(2-Methylphenyl)acetamide | C₉H₁₁NO | Orthorhombic | Pbca | a=8.9608 Å, b=12.4784 Å, c=15.012 Å, β=90° | 8 | researchgate.net |
| 2-chloro-N-(2,4-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | Triclinic | P-1 | a=4.7235 Å, b=10.407 Å, c=11.451 Å, α=67.07°, β=86.84°, γ=78.95° | 2 | nih.gov |
| N-phenyl-N-(pyridin-4-yl)acetamide | C₁₃H₁₂N₂O | Monoclinic | P2₁/n | a=9.097 Å, b=11.824 Å, c=10.128 Å, β=106.64° | 4 | researchgate.net |
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The crystal packing of this compound is predicted to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of secondary amides. The primary interaction is the N—H···O hydrogen bond, where the amide hydrogen acts as a donor and the carbonyl oxygen acts as an acceptor. researchgate.net This interaction typically links molecules into chains or ribbons. nih.govnih.govnih.gov For instance, in the crystal structure of 2-azido-N-(4-methylphenyl)acetamide, molecules are linked by N—H···O hydrogen bonds to form zigzag chains. nih.gov
In addition to hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice. These include:
π-π Stacking: The aromatic phenyl and 4-methylphenyl rings can engage in π-π stacking interactions with rings of adjacent molecules. These interactions, where the centroids of the rings are typically offset, contribute significantly to the packing efficiency. nih.govnih.gov Distances between ring centroids are often in the range of 3.4 to 3.9 Å. nih.govresearchgate.net
C—H···O and C—H···π Interactions: Weaker C—H···O hydrogen bonds, involving aromatic or methylene C-H groups and the carbonyl oxygen, can provide additional stabilization. nih.govnih.gov Furthermore, C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, also help to consolidate the three-dimensional structure. mdpi.com
Table 3: Representative Hydrogen Bond Geometry in an Analogous Compound (2-azido-N-(4-methylphenyl)acetamide)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N—H···O | 0.84 | 2.05 | 2.884 | 171 |
Data derived from a representative related structure. nih.gov
Conformational Analysis of the Acetamide and Phenyl Moieties
X-ray structures of related compounds show that the phenyl rings are typically not coplanar with the acetamide unit. researchgate.netiucr.org The degree of twist is described by dihedral angles. For example, in N-phenyl-N-(pyridin-4-yl)acetamide, the dihedral angles between the amide plane and the aromatic rings are 58.40° and 61.51°, indicating a highly twisted conformation. researchgate.net Similarly, in 2-(4-methylphenyl)acetohydrazide, the dihedral angle between the benzene ring and the core acetohydrazide group is 88.2°. nih.gov This twisting minimizes steric hindrance between the bulky aryl groups and the acetamide backbone. The conformation of the N-H bond relative to the substituents on the phenyl ring can also vary, being either syn or anti to a particular group. nih.gov
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's empirical formula to confirm its purity and elemental composition.
The chemical formula for this compound is C₁₅H₁₅NO. Its molecular weight is 225.29 g/mol . The theoretical elemental composition can be calculated as follows:
Carbon (C): (15 × 12.011) / 225.29 × 100% = 79.95%
Hydrogen (H): (15 × 1.008) / 225.29 × 100% = 6.71%
Nitrogen (N): (1 × 14.007) / 225.29 × 100% = 6.22%
Oxygen (O): (1 × 15.999) / 225.29 × 100% = 7.10%
For validation, these calculated values are compared with the results from an experimental elemental analysis. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and purity. mdpi.com
Table 4: Elemental Composition of this compound (C₁₅H₁₅NO)
| Element | Symbol | Theoretical Mass % | Experimental Mass % |
|---|---|---|---|
| Carbon | C | 79.95 | To be determined |
| Hydrogen | H | 6.71 | To be determined |
| Nitrogen | N | 6.22 | To be determined |
| Oxygen | O | 7.10 | To be determined |
Computational and Theoretical Investigations of 2 4 Methylphenyl N Phenylacetamide
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. nih.gov For molecules like 2-(4-methylphenyl)-N-phenylacetamide, Density Functional Theory (DFT) is a widely used method for obtaining accurate information on geometry, stability, and spectroscopic properties. niscpr.res.inimist.ma
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For derivatives of acetanilide, it is established that the amide functional group, –C(=O)NH–, tends to adopt a nearly planar trans conformation. researchgate.net In computational studies of related compounds, such as 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations are used to optimize the molecular structure starting from an initial geometry, often derived from X-ray diffraction data. nih.gov
Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of an optimized molecular structure, researchers can assign specific absorption bands in the experimental spectra to corresponding molecular motions, such as stretching, bending, or twisting of bonds. nist.gov
In studies of similar molecules, DFT calculations at levels like B3LYP/6-311++G(d,p) have shown excellent agreement between calculated and experimental frequencies. nist.gov For the phenylacetamide scaffold, key vibrational modes include:
N-H Stretching: Typically observed in the range of 3100-3500 cm⁻¹.
C=O Stretching: The strong carbonyl absorption band is usually found between 1630-1690 cm⁻¹. epa.gov
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations occur around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
By comparing the theoretically predicted spectrum with an experimental one, a detailed correlation can be established, confirming the presence of specific functional groups and providing insight into the molecule's bonding environment. nih.gov
Frontier Molecular Orbital (FMO) Theory Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energies of these orbitals and the gap between them provide valuable information about the molecule's electronic properties and kinetic stability.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular reactivity. A smaller energy gap suggests that the molecule is more easily polarized and thus more chemically reactive.
Computational studies on various acetamide (B32628) derivatives provide insight into the expected values for this compound. For example, the HOMO-LUMO energy gap for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was calculated to be 5.0452 eV. iucr.org In these molecules, the HOMO is often localized over the electron-rich parts of the structure, while the LUMO is distributed over the electron-accepting regions, and the energy gap indicates the potential for intramolecular charge transfer. iucr.org
Table 1: FMO Properties of Analogous Acetamide Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 | iucr.org |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts the maximum possible electron charge from the environment.
These parameters are crucial for predicting how a molecule will behave in a chemical reaction. niscpr.res.in DFT studies on derivatives of 2-[3-(phenyl)- niscpr.res.iniucr.orgoxadiazol-5-yl]-N-phenyl-acetamide provide representative values for these descriptors. niscpr.res.in
Table 2: Global Reactivity Descriptors for an Analogous Phenylacetamide Derivative
Data for 2-[3-(phenyl)- niscpr.res.iniucr.orgoxadiazol-5-yl]-N-phenyl-acetamide, calculated at the B3LYP/6-311G(d,p) level.
| Parameter | Value (eV) | Source |
|---|---|---|
| Ionization Potential (I) | 7.31 | niscpr.res.in |
| Electron Affinity (A) | 1.18 | niscpr.res.in |
| Electronegativity (χ) | 4.24 | niscpr.res.in |
| Chemical Hardness (η) | 3.06 | niscpr.res.in |
| Chemical Softness (S) | 0.32 | niscpr.res.in |
| Electrophilicity Index (ω) | 2.94 | niscpr.res.in |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net The MEP map displays different values of electrostatic potential using a color spectrum.
Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen.
Blue Regions: Indicate positive potential, which is electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those bonded to electronegative atoms (e.g., N-H).
Green Regions: Represent neutral or zero potential.
For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction or hydrogen bond acceptance. iucr.org Conversely, a region of positive potential (blue) would be expected around the amide hydrogen (N-H), highlighting its role as a hydrogen bond donor. iucr.org This type of analysis is crucial for understanding noncovalent interactions, which govern molecular recognition and crystal packing. niscpr.res.in
Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions within a molecule. materialsciencejournal.org This analysis interprets the complex electronic wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs) and non-Lewis, unoccupied orbitals (antibonding or Rydberg). materialsciencejournal.orgwisc.edu The delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis type orbitals corresponds to a stabilizing donor-acceptor interaction. The stability of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). materialsciencejournal.org A larger E(2) value indicates a more intensive interaction between the electron donor and acceptor, signifying a greater extent of hyperconjugation and charge delocalization throughout the system. materialsciencejournal.org
Similarly, delocalization occurs from the lone pair of the carbonyl oxygen (O) to the antibonding sigma (σ) orbitals of the adjacent carbon-carbon and carbon-nitrogen bonds. Furthermore, hyperconjugative interactions involving the π-electrons of the two phenyl rings contribute significantly to molecular stability. These interactions include π → π transitions between the phenyl rings and the amide group. The methyl group on the tolyl ring also participates in hyperconjugation through σ → π* interactions with the aromatic system. These delocalizations are crucial in understanding the molecule's electronic structure and stability. nih.govnih.gov
Table 1: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound Note: The values presented are representative and intended to illustrate the nature of interactions. Actual values would be derived from specific quantum chemical calculations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| n(N) | π*(C=O) | 55.8 | n → π* |
| n(O) | σ*(C-N) | 8.2 | n → σ* |
| n(O) | σ*(C-C_alpha) | 7.5 | n → σ* |
| π(Phenyl_1) | π*(C=O) | 20.1 | π → π* |
| π(C=O) | π*(Phenyl_1) | 18.5 | π → π* |
| π(Phenyl_2) | π*(Phenyl_1) | 5.3 | π → π* |
Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Studies
Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions that stabilize the crystal structure of a molecule. nih.govnih.gov The analysis generates a three-dimensional surface around a molecule, which is colored according to a normalized contact distance (d_norm). The d_norm value is calculated based on the distances of a point on the surface to the nearest atom inside the surface (d_i) and outside the surface (d_e), relative to their van der Waals radii. scispace.com
The d_norm surface is typically mapped with a red-blue-white color scale. scispace.com Intense red spots indicate close intermolecular contacts, such as hydrogen bonds, where the interaction distance is shorter than the sum of the van der Waals radii. scispace.com Blue regions represent longer contacts, while white areas denote interactions at approximately the van der Waals separation distance. scispace.com For this compound, prominent red regions would be expected on the surface near the amide N-H group (donor) and the carbonyl oxygen atom (acceptor), indicating strong N-H···O hydrogen bonds, which are a common feature in acetamide derivatives. nih.govresearchgate.net
A complementary tool, the 2D fingerprint plot, provides a quantitative summary of the intermolecular contacts by plotting d_e against d_i. nih.gov The plot can be decomposed to show the percentage contribution of specific types of atomic interactions to the total Hirshfeld surface area. For a molecule like this compound, the most significant contributions to crystal packing are expected from H···H, C···H/H···C, and O···H/H···O interactions, which is typical for organic molecules with a high hydrogen content. nih.govnih.gov The C-H···π interactions involving the phenyl rings also play a role in the supramolecular assembly. nih.gov
Table 2: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of a Representative Phenylacetamide Derivative Note: Data is based on findings for similar molecular structures and serves as an illustrative example for this compound. nih.gov
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 53.8 | Represents the most dominant contact, typical for hydrogen-rich molecules. |
| C···H/H···C | 21.7 | Indicates van der Waals forces and C-H···π interactions. |
| O···H/H···O | 10.8 | Primarily corresponds to N-H···O and C-H···O hydrogen bonds. |
| N···H/H···N | 13.6 | Relates to hydrogen bonding and other close contacts involving nitrogen. |
| C···C | < 1.0 | Suggests the presence of π-π stacking interactions between aromatic rings. |
Fukui Function Analysis for Local Reactivity Prediction
Fukui function analysis is a method derived from conceptual Density Functional Theory (DFT) used to identify the most reactive sites within a molecule. ias.ac.inscholarsresearchlibrary.com The Fukui function, f(r), measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. ias.ac.in By condensing this function onto individual atomic sites (k), local reactivity descriptors are obtained. These condensed Fukui functions predict the propensity of an atomic site to undergo nucleophilic, electrophilic, or radical attack. beilstein-journals.org
There are three main types of condensed Fukui functions:
f_k^+ : for nucleophilic attack (reaction with an electron donor). This index highlights sites that are most susceptible to gaining an electron.
f_k^- : for electrophilic attack (reaction with an electron acceptor). This index identifies sites that are most likely to donate an electron.
f_k^0 : for radical attack.
A higher value of a specific Fukui function at an atomic site indicates a higher reactivity for the corresponding type of attack. researcher.life For this compound, Fukui analysis would likely predict that the carbonyl carbon atom is the primary site for nucleophilic attack (highest f_k^+) due to its electrophilic character. Conversely, the carbonyl oxygen and the amide nitrogen atoms would be predicted as principal sites for electrophilic attack (highest f_k^-), as they are the most nucleophilic centers. frontiersin.org Within the aromatic rings, specific carbon atoms would also show varying reactivity towards electrophilic substitution based on the directing effects of the amide and methyl substituents.
Table 3: Representative Fukui Function Indices for Selected Atoms in this compound Note: These values are illustrative, calculated to demonstrate the predictive power of Fukui analysis for identifying reactive sites.
| Atom | f_k^+ (Nucleophilic Attack) | f_k^- (Electrophilic Attack) | Predicted Reactivity |
|---|---|---|---|
| Carbonyl Carbon (C=O) | 0.185 | 0.021 | Most susceptible to nucleophilic attack |
| Carbonyl Oxygen (O=C) | 0.045 | 0.155 | Susceptible to electrophilic attack |
| Amide Nitrogen (N-H) | 0.038 | 0.142 | Susceptible to electrophilic attack |
| Phenyl C-para (N-side) | 0.025 | 0.065 | Moderately susceptible to electrophilic attack |
Molecular Dynamics Simulations for Adsorption and Interaction Studies
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov This method is particularly valuable for investigating the dynamic interactions between a molecule and its environment, such as adsorption onto a surface or binding to a biological target. mdpi.comrsc.org An MD simulation for this compound would involve creating a simulation box containing the molecule, a solvent (typically water), and any other interacting species (e.g., a graphene sheet, a metal surface, or a protein). nih.govmdpi.com The system's behavior is then simulated by numerically solving Newton's equations of motion for all atoms, using a force field (e.g., CHARMM, AMBER) to define the interatomic forces. nih.gov
Analysis of the simulation trajectory provides detailed insights into adsorption mechanisms and interaction stability. Key parameters evaluated include:
Root Mean Square Deviation (RMSD): This metric tracks the conformational stability of the molecule over time. A stable, equilibrated RMSD value indicates that the molecule has reached a stable binding pose. nih.gov
Interaction Energy: This is the sum of the non-bonded energies (van der Waals and electrostatic) between the molecule and its interaction partner. A more negative value signifies a stronger, more favorable interaction. researchgate.net
Hydrogen Bond Analysis: Tracks the formation and lifetime of hydrogen bonds, which are often critical for specific binding. nih.gov
Binding Free Energy: More rigorous methods like MM-PBSA or MM-GBSA can be used to calculate the free energy of binding, providing a quantitative measure of binding affinity. researchgate.net
Table 4: Illustrative Interaction Energy Components from an MD Simulation of this compound Adsorbed on a Hypothetical Surface Note: Values are representative examples of data obtained from MD trajectory analysis.
| Energy Component | Average Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy | -35.2 | Favorable (hydrophobic and dispersion forces) |
| Electrostatic Energy | -18.5 | Favorable (hydrogen bonds, polar interactions) |
| Total Interaction Energy | -53.7 | Strongly Favorable Adsorption |
Reactivity and Mechanistic Studies of 2 4 Methylphenyl N Phenylacetamide
Electrophilic and Nucleophilic Reactivity of the Amide Linkage
The amide linkage in 2-(4-methylphenyl)-N-phenylacetamide is characterized by a general lack of reactivity under standard conditions, a feature attributable to resonance stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group (n_N_ → π*C=O), which imparts partial double-bond character to the C-N bond. rsc.orglibretexts.org This resonance has two primary consequences: it reduces the electron density on the nitrogen, making it significantly less nucleophilic than a typical amine nitrogen, and it also diminishes the electrophilicity of the carbonyl carbon compared to that of a ketone or aldehyde. libretexts.orgresearchgate.net
Despite its inherent stability, the amide bond can participate in reactions under specific conditions:
As an Electrophile: The carbonyl carbon can act as an electrophilic center. Its reactivity is enhanced under acidic conditions, where protonation of the carbonyl oxygen increases the partial positive charge on the carbon, making it more susceptible to attack by nucleophiles. This principle is central to acid-catalyzed hydrolysis. psu.edu Studies on the hydrolysis of N-substituted amides in high-temperature water suggest an S_N_2-type mechanism where water acts as the nucleophile. psu.eduresearchgate.net
As a Nucleophile: The nitrogen atom, while possessing a lone pair, is a weak nucleophile due to resonance delocalization. libretexts.orgresearchgate.net However, it can engage in reactions, particularly after deprotonation to form a more reactive amidate anion. The N-H bond can also be substituted in reactions like the Buchwald-Hartwig amidation, which proceeds via a palladium-catalyzed pathway. syr.edu
The reactivity of the amide can be dramatically altered by structural strain. In twisted amides like bridged lactams, poor orbital overlap for resonance leads to an increase in carbonyl reactivity, approaching that of a ketone. nih.gov While this compound is an acyclic, non-strained amide, these studies underscore the critical role of conformation in dictating amide reactivity.
Reaction Mechanisms of Phenylacetamide Formation and Transformation
The synthesis and subsequent chemical changes of this compound are governed by several key organic reaction mechanisms.
Mechanisms of Formation:
Nucleophilic Acyl Substitution: The most conventional route involves the reaction of a 2-(4-methylphenyl)acetic acid derivative (such as the acyl chloride or anhydride) with aniline (B41778). In this mechanism, the nucleophilic amine nitrogen of aniline attacks the electrophilic carbonyl carbon of the acyl derivative, leading to a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., Cl⁻ or an acetate (B1210297) ion) to form the stable amide product. This is analogous to the transformation of aniline into N-phenylacetamide. iupac.org
Palladium-Catalyzed Buchwald-Hartwig Amidation: A more modern and versatile method for C-N bond formation is the Buchwald-Hartwig reaction. syr.eduwikipedia.orgacsgcipr.org This process can be adapted to couple 2-(4-methylphenyl)acetamide (B1618915) with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The generally accepted catalytic cycle involves: wikipedia.orglibretexts.org
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the deprotonated amide (amidate) to the palladium center.
Reductive elimination of the N-aryl amide product, regenerating the Pd(0) catalyst.
Willgerodt-Kindler Reaction: This reaction provides an alternative, albeit more indirect, pathway to the core phenylacetamide structure. wikipedia.org It typically converts an aryl alkyl ketone, such as 4'-methylacetophenone, into a terminal thioamide using sulfur and an amine like morpholine. organic-chemistry.org The resulting 2-(4-methylphenyl)thioacetamide can then be hydrolyzed to the corresponding amide. The mechanism is complex, involving the formation of an enamine, subsequent thiation, and a rearrangement cascade thought to proceed through thio-substituted iminium-aziridinium intermediates. wikipedia.orgorganic-chemistry.orgresearchgate.net
Mechanisms of Transformation:
Amide Hydrolysis: The cleavage of the amide bond in this compound to yield 2-(4-methylphenyl)acetic acid and aniline requires harsh conditions, such as refluxing in strong acid or base. arkat-usa.org The mechanism is pH-dependent. psu.eduresearchgate.net Under basic conditions, it involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that expels the aniline anion (a poor leaving group, hence the need for harsh conditions). Under acidic conditions, the carbonyl oxygen is first protonated, activating the carbonyl carbon for attack by a water molecule.
Electrophilic Aromatic Substitution: The molecule contains two aromatic rings that can undergo electrophilic substitution. The N-phenyl ring is activated by the acetamido group (-NHCOR), which is an ortho-, para-directing substituent. jcbsc.org For instance, in the nitration of N-phenylacetamide, the nitronium ion (NO₂⁺) electrophile attacks the π-electron system of the benzene (B151609) ring, preferentially at the para position due to sterics, to form a resonance-stabilized carbocation (sigma complex). jcbsc.org Subsequent deprotonation restores aromaticity. The 4-methylphenyl ring is also activated towards electrophilic attack by the electron-donating methyl group.
Interactive Table: Summary of Key Reactions
| Reaction Type | Reactants | Key Mechanistic Steps | Product(s) |
|---|---|---|---|
| Formation (Amidation) | 2-(4-methylphenyl)acetyl chloride + Aniline | Nucleophilic attack, tetrahedral intermediate, elimination | This compound |
| Formation (Buchwald-Hartwig) | 2-(4-methylphenyl)acetamide + Aryl Halide + Pd Catalyst | Oxidative addition, ligand exchange, reductive elimination | This compound |
| Transformation (Hydrolysis) | This compound + H₂O/H⁺ or OH⁻ | Carbonyl activation/protonation, nucleophilic attack by H₂O/OH⁻ | 2-(4-methylphenyl)acetic acid + Aniline |
| Transformation (Nitration) | This compound + HNO₃/H₂SO₄ | Electrophilic attack by NO₂⁺, sigma complex formation, deprotonation | Nitro-substituted derivatives |
Influence of Substituents on Reaction Pathways and Kinetics
The reactivity of this compound is modulated by the electronic properties of its two key substituents: the electron-donating methyl group on the phenylacetyl moiety and the N-phenyl group.
The 4-Methyl Group: As an electron-donating group (EDG), the methyl group on the phenyl ring increases the electron density of that ring, activating it towards electrophilic aromatic substitution. Its electronic effect on the amide carbonyl is more subtle but would generally be expected to slightly decrease the carbonyl's electrophilicity compared to an unsubstituted phenylacetyl group. In studies of amide hydrolysis, the steric bulk of substituents on the carbonyl carbon has been shown to be a sensitive factor influencing the reaction rate constant. psu.edu
The N-Phenyl Group: The reactivity of the entire molecule can be significantly tuned by introducing further substituents on the N-phenyl ring.
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂) on the N-phenyl ring would make the amide nitrogen a better leaving group, thereby accelerating the rate of nucleophilic attack at the carbonyl, such as in amide hydrolysis. arkat-usa.org In a parallel study on rhodamine-based fluorescent probes, EWGs on an aniline-derived ring were found to increase the rate of acid-catalyzed ring-opening by destabilizing a reaction intermediate. rsc.org
Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃) on the N-phenyl ring would make the nitrogen a poorer leaving group, slowing the rate of hydrolysis. However, it would enhance the nucleophilicity of the ring itself for electrophilic aromatic substitution.
The quantitative relationship between substituent electronic properties and reaction rates is often evaluated using Hammett plots, which correlate rate constants with substituent constants (σ). nih.govmdpi.com Studies on non-catalyzed C-N cross-coupling reactions have demonstrated a significant correlation between the activation energy barriers and Hammett σ parameters of the substituents on the aryl halide. nih.gov For palladium-catalyzed amidation, electron-withdrawing groups on the aryl halide coupling partner tend to accelerate the reaction, likely by facilitating the rate-limiting ligand exchange step. syr.edu
Interactive Table: Predicted Influence of Substituents on Reaction Kinetics
| Reaction | Substituent Type on N-Phenyl Ring | Predicted Effect on Rate | Reasoning |
|---|---|---|---|
| Amide Hydrolysis | Electron-Withdrawing (e.g., -NO₂) | Increase | Stabilizes the negative charge on the nitrogen, making it a better leaving group. |
| Amide Hydrolysis | Electron-Donating (e.g., -OCH₃) | Decrease | Destabilizes the negative charge on the nitrogen, making it a worse leaving group. |
| Electrophilic Substitution (on N-Phenyl Ring) | Electron-Withdrawing (e.g., -NO₂) | Decrease | Deactivates the aromatic ring towards electrophilic attack. |
| Electrophilic Substitution (on N-Phenyl Ring) | Electron-Donating (e.g., -OCH₃) | Increase | Activates the aromatic ring towards electrophilic attack. |
Exploration of Biological Activities of 2 4 Methylphenyl N Phenylacetamide and Its Derivatives
Antimicrobial Activity Studies
Research into the antimicrobial properties of 2-(4-methylphenyl)-N-phenylacetamide derivatives is an area of active investigation. However, specific studies focusing solely on the antibacterial, antifungal, and nematicidal efficacy of derivatives of this compound are not extensively represented in the currently available literature. Broader studies on N-phenylacetamide derivatives have indicated a potential for antimicrobial effects, which suggests that the 2-(4-methylphenyl) scaffold could be a promising candidate for future antimicrobial research.
Antibacterial Efficacy Investigations
While the broader class of N-phenylacetamide derivatives has been explored for antibacterial properties, specific data on the antibacterial efficacy of this compound derivatives are limited in the reviewed scientific literature. One study on N-phenylacetamide derivatives containing 4-arylthiazole moieties showed promising in vitro antibacterial activities against several plant pathogenic bacteria, including Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc) mdpi.com. For instance, the derivative N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) exhibited a minimum 50% effective concentration (EC50) value of 156.7 µM against Xoo, which was superior to the commercial bactericides bismerthiazol and thiodiazole copper mdpi.com. However, this study did not specifically include this compound derivatives.
Antifungal Efficacy Investigations
Nematicidal Activity Research
The investigation of N-phenylacetamide derivatives for nematicidal activity is an emerging field. A study on N-phenylacetamide derivatives containing 4-arylthiazole moieties also explored their nematicidal activity against Meloidogyne incognita mdpi.com. One of the synthesized compounds, A23, demonstrated significant nematicidal activity, causing 100% mortality at a concentration of 500 μg/mL after 24 hours mdpi.com. While promising for the general class of N-phenylacetamides, this research did not include specific derivatives of this compound.
Anticancer and Cytotoxicity Investigations
The cytotoxic potential of phenylacetamide derivatives against various cancer cell lines has been a significant area of research. Studies on derivatives of this compound, particularly those with substitutions on the phenyl rings, have yielded noteworthy findings.
Research on a series of 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide derivatives revealed their potential as anticancer agents. These compounds were evaluated for their in vitro anticancer activity against MCF-7 (human breast adenocarcinoma) and SK-N-SH (human neuroblastoma) cell lines. The results indicated that derivatives with halogen substitutions on the phenoxy ring exhibited notable cytotoxic effects nih.gov.
| Compound | Substitution on Phenoxy Ring | Test Cell Line | IC50 (µM) |
|---|---|---|---|
| 3f | 4-Fluoro | MCF-7 | 0.14±0.012 |
| 3g | 4-Chloro | MCF-7 | 0.12±0.021 |
| 3h | 4-Bromo | MCF-7 | 0.15±0.011 |
| 3i | 4-Iodo | MCF-7 | 0.18±0.014 |
| 3j | 4-Methoxy | MCF-7 | 0.26±0.013 |
| 3f | 4-Fluoro | SK-N-SH | 0.15±0.011 |
| 3g | 4-Chloro | SK-N-SH | 0.14±0.015 |
| 3h | 4-Bromo | SK-N-SH | 0.16±0.013 |
| 3i | 4-Iodo | SK-N-SH | 0.19±0.012 |
| 3j | 4-Methoxy | SK-N-SH | 0.28±0.011 |
Table 1: In vitro anticancer activity of 2-(substituted phenoxy)-N-(1-(p-tolyl)ethyl)acetamide derivatives nih.gov.
Similarly, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, which are structurally analogous to this compound derivatives, demonstrated their potential as anticancer agents, particularly against the PC3 prostate carcinoma cell line nih.gov. Compounds with a nitro moiety showed higher cytotoxic effects compared to those with a methoxy moiety nih.gov.
Enzyme Inhibitory Activity Studies
The ability of this compound derivatives to inhibit specific enzymes is a key area of investigation for their potential therapeutic applications.
α-Glucosidase Inhibition Research
α-Glucosidase inhibitors are important therapeutic agents for managing type 2 diabetes mellitus. Research has been conducted on derivatives of N-arylacetamides for their α-glucosidase inhibitory potential. A study on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtbzmed.ac.irthiazin-2-yl)-N-arylacetamides, which include a derivative with a p-tolyl group (N-(p-tolyl)acetamide), screened these compounds for their in vitro α-glucosidase inhibition activity.
The derivative, 2-(3-Benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govtbzmed.ac.irthiazin-2-yl)-N-(p-tolyl)acetamide (11f), was synthesized and evaluated for its ability to inhibit α-glucosidase. While this specific compound did not emerge as one of the most potent inhibitors in the series, its investigation contributes to the understanding of the structure-activity relationships of this class of compounds as potential α-glucosidase inhibitors. The study found that other derivatives in the series exhibited significant inhibitory activity, with IC50 values better than the standard drug, acarbose.
Acetylcholinesterase (AChE) Inhibition Research
Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine in the brain. nih.gov Research into 2-amino-4-phenylthiazole derivatives, which share structural similarities with phenylacetamide, has shown that many of these compounds exhibit inhibitory activity against AChE. nih.gov For instance, one of the synthesized thiazole derivatives demonstrated an IC50 value of 3.54 micromol/L, indicating better potency than the established drug rivastigmine. nih.gov
Further studies on derivatives bearing a (pyridin-2-yl)tetrazole scaffold also demonstrated AChE inhibitory activity. vnu.edu.vn Molecular docking simulations suggest that compounds with stronger nucleophilic substituents exhibit more potent AChE inhibition due to a greater number of hydrogen bonds formed with the enzyme. vnu.edu.vn In a different study, N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives were synthesized and evaluated for their anticholinesterase activity. The presence of a 5-styryl group on the scaffold resulted in significant inhibitory effects against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com
One study synthesized a series of novel compounds and evaluated their inhibitory activities against both AChE and BChE. mdpi.com Among them, compound 8i showed the most potent inhibitory effect on both enzymes, with an IC50 of 0.39 μM for AChE and 0.28 μM for BChE. mdpi.com
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition by Selected Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-amino-4-phenylthiazole derivative | AChE | 3.54 |
| Compound 8i | AChE | 0.39 |
Protease Inhibition Studies
Proteases are enzymes that catalyze the breakdown of proteins and are involved in numerous physiological and pathological processes. sigmaaldrich.com Their inhibitors have therapeutic applications in various diseases, including viral infections and cancer. researchgate.netnih.gov Research has shown that derivatives of 2-arylthiomethyl-6-bromoindole exhibit inhibitory activity against the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. researcher.life One derivative, in particular, demonstrated excellent inhibitory activity with an IC50 value of 1.6μM. researcher.life
In the context of cysteine proteases, a novel benzimidazole derivative, N-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)benzo[d] nih.govnih.gov-5-carboxamide-dioxole, was found to be a potent inhibitor. researcher.life It exhibited an in vitro IC50 of 8.53 μM against a cysteine protease. researcher.life Furthermore, peptidyl Michael acceptors have been designed as potent irreversible inactivators of cysteine proteases. ku.edu Several of these compounds showed sub-micromolar IC50 values for the inhibition of rhinovirus 3C protease and in vitro viral replication. ku.edu
Table 2: Protease Inhibitory Activity of Selected Compounds
| Compound Class | Target Protease | IC50 |
|---|---|---|
| 2-arylthiomethyl-6-bromoindole derivative | SARS-CoV-2 Mpro | 1.6 µM |
Other Reported Biological Activities
The potential of phenylacetamide derivatives as antidepressant agents has been explored through various preclinical models. In one study, a series of chemically modified phenylacetamide derivatives were evaluated using the tail suspension test (TST) and forced swimming test (FST) in mice. nih.gov Many of the synthesized compounds displayed significant antidepressant activity at a dose of 30 mg/kg, with the most potent compound showing a higher percentage decrease in immobility duration than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov
Another study investigated 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives and found that several compounds significantly reduced immobility time in the FST at a concentration of 50 mg/kg. nih.gov The most potent compound in this series was found to increase the concentrations of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) in the mouse brain, suggesting a potential mechanism of action. nih.gov
A study on a novel piperazine derivative, 2-[4-(4-nitrophenyl) piperazin-1-yl]-N-benzylacetamide, also demonstrated antidepressant effects in mice. soeagra.com This compound showed a low immobility rate in both the TST and FST, indicating its potential as an antidepressant agent. soeagra.com
Table 3: Antidepressant Activity of Phenylacetamide Derivatives in Preclinical Models
| Compound/Derivative Class | Test Model | Observation |
|---|---|---|
| Phenylacetamide derivatives | TST and FST | Significant decrease in immobility at 30 mg/kg. nih.gov |
| 2-oxo-3-phenyliminoindolin-1-N-phenylacetamide derivatives | FST | Significant reduction in immobility at 50 mg/kg. nih.gov |
The anticonvulsant properties of this compound and its derivatives have been a significant area of investigation. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that these compounds were active in the maximal electroshock (MES) seizure model, which is an animal model of tonic-clonic seizures. nih.gov The anticonvulsant activity was found to be dependent on the substituent at the 3-position of the anilide moiety. nih.gov
In another study, a series of 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides were synthesized and showed broad-spectrum activity in both the MES test and the psychomotor 6 Hz seizure model in mice. semanticscholar.org The most potent compound demonstrated a median effective dose (ED50) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz model. semanticscholar.org
Further research on 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides also identified compounds with broad-spectrum anticonvulsant properties in the MES, pentylenetetrazole-induced seizure (scPTZ), and 6 Hz seizure models. mdpi.com One compound, in particular, showed robust anticonvulsant activity with ED50 values of 49.6 mg/kg (MES), 31.3 mg/kg (6 Hz), and 67.4 mg/kg (scPTZ). mdpi.com
A series of N-(2-hydroxyethyl)amide derivatives were also evaluated for their anticonvulsant activity using the MES test. nih.gov Additionally, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide and its derivatives were synthesized and screened for anticonvulsant activity, with one bromo-substituted derivative showing the highest activity in pentylenetetrazole- and maximal electroshock-induced seizure models. japsonline.com
Table 4: Anticonvulsant Activity of Phenylacetamide Derivatives in Animal Models
| Compound/Derivative Class | Seizure Model | Key Finding |
|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | MES | Activity dependent on anilide substitution. nih.gov |
| 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetamides | MES, 6 Hz | ED50 of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz) for the most potent compound. semanticscholar.org |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | MES, scPTZ, 6 Hz | Broad-spectrum activity observed. mdpi.com |
The antioxidant potential of acetamide (B32628) derivatives has been investigated through various in vitro assays. One study reported the synthesis and antioxidant activity of new acetamide derivatives by evaluating their ability to scavenge the ABTS radical and by estimating the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophages. nih.govresearchgate.net
The antioxidant activity of phenolic compounds, a class to which some derivatives of this compound belong, is attributed to their ability to scavenge free radicals, inhibit lipid peroxidation, and chelate metal ions. mdpi.com The primary mechanism of radical scavenging by phenolic compounds involves the donation of a hydrogen atom to a radical species, resulting in a stable phenoxy radical. mdpi.commdpi.com
A study on novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govnih.govbenzothiazin-2(4H)-yl)acetamides found that most of the synthesized compounds possessed moderate to significant radical scavenging activity. manchester.ac.uk
Table 5: Summary of Antioxidant Activity Studies
| Compound Class | Assay/Mechanism | Observation |
|---|---|---|
| Acetamide derivatives | ABTS radical scavenging, ROS/NO production | Demonstrated in vitro antioxidant activity. nih.govresearchgate.net |
| Phenolic derivatives | Radical Scavenging | Formation of stable phenoxy radicals. mdpi.commdpi.com |
Structure Activity Relationship Sar Studies for 2 4 Methylphenyl N Phenylacetamide Derivatives
Systematic Investigation of Substituent Effects on Biological Activity
The introduction of various substituents onto the phenyl rings of the 2-(4-methylphenyl)-N-phenylacetamide scaffold serves as a powerful tool to modulate its biological activity. These modifications can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Research on related phenylacetamide derivatives has demonstrated that both electron-donating and electron-withdrawing groups can influence biological activity, and these effects are often position-dependent. For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, substituents like -COCH₃, -OH, and -CN on the phenyl ring were found to affect properties such as the topological polar surface area (TPSA), which in turn influences cell permeability. nih.gov
The following table illustrates the impact of various substituents on the calculated properties of N-(substituted phenyl)-2-chloroacetamides, providing a model for understanding potential modifications to the this compound core.
| Compound ID | Substituent on Phenyl Ring | Calculated LogP | Topological Polar Surface Area (Ų) |
| SP8 | 4-COCH₃ | 1.85 | 46.17 |
| SP9 | 4-OH | 1.45 | 52.89 |
| SP10 | 3-CN | 1.91 | 49.99 |
| SP11 | 4-CN | 1.91 | 49.99 |
Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides, which serves as a predictive model for the behavior of substituted this compound derivatives. nih.gov
The position of substituents on the aromatic rings of this compound can dramatically alter its biological activity. While specific studies on the positional isomers of the methyl group (i.e., 2-(2-methylphenyl)- or 2-(3-methylphenyl)-N-phenylacetamide) are not extensively detailed in the provided context, general principles of SAR suggest that such changes would significantly impact the molecule's conformation and interaction with biological targets. nih.gov
In studies of other substituted phenylacetamides, the position of a given substituent has been shown to be a critical determinant of activity. For instance, the relative position of electron-withdrawing or electron-donating groups can influence the molecule's ability to form key interactions, such as hydrogen bonds or pi-stacking, within a receptor's binding pocket.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional conformation of this compound derivatives is a critical factor in determining their biological activity. The flexibility of the acetamide (B32628) backbone allows the molecule to adopt various spatial arrangements, and the preferred conformation can influence its ability to bind to a biological target.
Studies on structurally related N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have revealed the existence of stable conformers, primarily gauche and cis forms, in the gas phase. nih.gov The relative stability of these conformers can be influenced by the nature of the substituents and the polarity of the solvent. nih.gov For example, in non-polar solvents, the gauche conformer may be favored, while an increase in solvent polarity can lead to a higher population of the cis conformer. nih.gov
The gauche conformation in some derivatives has been shown to be stabilized by specific orbital interactions, which are absent in the cis conformer. nih.gov Conversely, the cis conformer can be stabilized by other types of interactions, such as through-bond coupling. nih.gov These conformational preferences are significant as they dictate the shape of the molecule and the presentation of its functional groups for interaction with a receptor. A molecule that can readily adopt the specific conformation required for binding to a target is more likely to exhibit potent biological activity.
In Silico Approaches for SAR Elucidation
Computational methods are invaluable tools for understanding the structure-activity relationships of this compound derivatives. These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide insights into the molecular properties that drive biological activity and the nature of ligand-target interactions.
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For derivatives of this compound, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.govkg.ac.rs
The process typically involves:
Data Set Preparation : A series of this compound analogues with known biological activities is compiled.
Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional (0D), topological (2D), and quantum-chemical (3D) descriptors. kg.ac.rs
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to create an equation that correlates a subset of the most relevant descriptors with the observed biological activity. mdpi.comkg.ac.rs
Validation : The predictive power of the QSAR model is rigorously assessed using both internal (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development. kg.ac.rs
Studies on related acetamide derivatives have successfully employed QSAR to identify key structural features for activity. For example, a QSAR study on acetamido-N-benzylacetamide derivatives identified descriptors related to partial charge, the number of hydrogen bond donors and acceptors, and the partition coefficient as being important for anticonvulsant activity. kg.ac.rs Such models provide valuable guidance for the design of new, more potent derivatives of this compound.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.govresearchgate.net This technique is instrumental in elucidating the binding mode of this compound derivatives at a molecular level.
The docking process involves:
Preparation of Ligand and Receptor : The 3D structures of the this compound derivative (the ligand) and the target protein (the receptor) are prepared. This often involves energy minimization of the ligand structure.
Docking Simulation : A docking algorithm, such as that used in software like AutoDock, is employed to explore various possible binding poses of the ligand within the active site of the receptor. nih.govsemanticscholar.org
Scoring and Analysis : The different binding poses are ranked based on a scoring function, which estimates the binding affinity (e.g., binding energy in kcal/mol). nih.gov The pose with the most favorable score is then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with specific amino acid residues in the target's active site. nih.govsemanticscholar.org
Molecular docking studies on related compounds have provided crucial insights into their mechanisms of action. nih.govmdpi.com For example, docking can reveal how different substituents on the phenyl rings of the ligand can enhance binding by forming additional interactions with the receptor. researchgate.net This information is invaluable for the rational design of new derivatives with improved affinity and selectivity for a specific biological target.
Potential Non Biological Applications and Material Science Perspectives of 2 4 Methylphenyl N Phenylacetamide
Role as Synthetic Intermediates in Fine Chemical Synthesis
In the realm of fine chemical synthesis, intermediate compounds are crucial "semi-finished products" used in the production of more complex substances like pharmaceuticals, agrochemicals, and dyes. zhishangchemical.com The N-arylacetamide framework, a core feature of 2-(4-methylphenyl)-N-phenylacetamide, is recognized as a significant intermediate for the synthesis of a wide range of medicinal, agrochemical, and pharmaceutical compounds. nih.gov Molecules of this class serve as foundational materials for constructing more elaborate chemical architectures. zhishangchemical.commallakchemicals.com
The synthesis process for related compounds, such as 2-azido-N-(4-methylphenyl)acetamide, starts from a similar chloro-N-(p-tolyl)acetamide precursor, highlighting the role of this type of molecule as a starting point for further chemical elaboration. nih.gov The versatility of these intermediates allows for their use in creating diverse products, including dyestuffs, textile auxiliaries, emulsifiers, and catalysts for polymer synthesis. mallakchemicals.com Their importance is underscored by their position in the pharmaceutical industry's supply chain, where high-quality intermediates are essential for the synthesis of active pharmaceutical ingredients (APIs). zhishangchemical.com
Applications in Functional Materials Research (e.g., Polymers, Ligands)
Functional polymers, which contain reactive groups, are integral to designing advanced materials for applications ranging from biomedical devices to energy storage. sigmaaldrich.comnih.gov The structure of this compound suggests its potential as a monomer or a modifying agent in the creation of functional polymers. The presence of aromatic rings and an amide group could impart specific thermal, mechanical, or chemical properties to a polymer chain. For instance, in coating manufacturing, related compounds like 2-phenylacetamide (B93265) can be used as film-forming agents to improve adhesion and durability. shyzchem.com
Furthermore, the molecule has potential applications as an organic ligand in the development of coordination polymers (CPs) or metal-organic frameworks (MOFs). mdpi.com Ligands containing nitrogen and oxygen donor atoms, such as those in the acetamide (B32628) group, are widely used to self-assemble with metal ions to form these highly structured, porous materials. mdpi.com Such materials have a vast range of potential uses in gas separation, catalysis, and sensing. mdpi.comnih.gov The integration of organic ligands into polymer matrices is a key strategy for creating novel functional materials with enhanced properties. nih.gov
Studies on Corrosion Inhibition for Related Phenylacetamides
While direct studies on this compound are not prevalent, extensive research on related organic compounds, particularly those containing phenyl, amide, and other heteroatom-containing functional groups, demonstrates their efficacy as corrosion inhibitors. mdpi.com These compounds function by adsorbing onto a metal's surface, forming a protective film that hinders the electrochemical reactions responsible for corrosion. mdpi.comsaudijournals.com
Studies on various N-phenylacetamide derivatives show significant potential for corrosion inhibition on metals like copper and steel alloys in acidic environments. researchgate.net The mechanism often involves both physical and chemical adsorption, where the inhibitor molecules displace water and corrosive ions from the metal surface. researchgate.net Potentiodynamic polarization studies frequently reveal that these types of organic molecules act as mixed-type inhibitors, meaning they reduce both the anodic metal dissolution and the cathodic hydrogen evolution reactions. mdpi.comresearchgate.net The effectiveness of these inhibitors generally increases with higher concentrations. mdpi.comresearchgate.netresearchgate.net
Below is a table summarizing research findings on the corrosion inhibition properties of compounds structurally related to phenylacetamide.
| Inhibitor Compound/Drug | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Findings |
| N-Phenylacetamide Derivatives | Copper | - | 93.53% | Acts as a mixed-type inhibitor; efficiency increases with concentration. researchgate.net |
| Cephalexin | Mild Steel | 0.5 M H₂SO₄ | - | Mixed-type inhibitor; efficiency increases with concentration and decreases with temperature. jept.de |
| Streptomycin | Mild Steel | 1 M HCl | 88.5% | Mixed-type inhibitor; efficiency peaked at 500 ppm concentration. saudijournals.com |
| Pheniramine | Mild Steel | 1 M HCl | - | Identified as a mixed-type inhibitor that follows the Langmuir adsorption isotherm. saudijournals.com |
| Cephalothin | Carbon Steel | 1 M HCl | 92% | Efficiency peaked at 600 ppm concentration; obeys Langmuir adsorption isotherm. saudijournals.com |
The data strongly suggests that the presence of aromatic rings and heteroatoms (Nitrogen and Oxygen) in the molecular structure are key to the observed protective properties. mdpi.com
Role in Analytical Chemistry (e.g., as Standards or Reagents)
In analytical chemistry, pure chemical compounds serve critical roles as standards for method development and validation or as reagents in chemical tests. Given its stable, solid nature, this compound could potentially be used as a reference standard in various analytical techniques. For instance, a related compound, 2-phenylacetamide, is analyzed using methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which implies its use as a standard for calibrating these instruments. shyzchem.com
Furthermore, compounds with specific functional groups can be used as analytical reagents. For example, Chloramine T, which shares a p-toluene group, is employed as a reagent in analytical chemistry. axcentive.com The acetamide and phenyl groups within this compound could potentially react in specific ways, allowing it to be used as a derivatizing agent or as a component in a chemical sensor.
Q & A
Q. What are the standard synthetic routes for 2-(4-methylphenyl)-N-phenylacetamide, and how can reaction purity be optimized?
The synthesis typically involves acylating 4-methylaniline with phenylacetyl chloride derivatives. A common method includes refluxing 2-chloro-N-phenylacetamide with sodium azide in a toluene-water solvent system (8:2 ratio) for 5–7 hours, followed by extraction and crystallization . To optimize purity:
- Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1).
- Use vacuum distillation for solvent removal to minimize decomposition.
- Recrystallize in ethanol to remove unreacted intermediates.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : Analyze and NMR peaks to verify methylphenyl (δ ~2.3 ppm) and acetamide (δ ~168 ppm) groups.
- IR Spectroscopy : Confirm C=O stretching (~1650 cm) and N-H bending (~1550 cm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 253 for [M+H]) .
Q. How is the antimicrobial activity of this compound evaluated in basic research settings?
- Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- MIC Determination : Use broth microdilution (concentration range: 0.5–128 µg/mL) .
- Positive Controls : Compare with standard agents like ampicillin or fluconazole.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.
- Catalyst Screening : Evaluate phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 100°C) .
Q. What mechanistic insights exist for the biological activity of this compound analogs?
- Enzyme Inhibition : Study binding to fungal cytochrome P450 (CYP51) via docking simulations.
- Membrane Disruption : Assess leakage of intracellular content (e.g., ATP release assays) in microbial models .
- ROS Induction : Measure oxidative stress markers (e.g., glutathione depletion) in treated cells .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Purity Validation : Reanalyze samples via HPLC (>95% purity threshold).
- Assay Standardization : Use CLSI guidelines for MIC assays to reduce variability .
- Structural Confirmation : Cross-check spectral data with synthetic intermediates to rule out impurities .
Q. What strategies are effective for designing derivatives with enhanced pharmacological profiles?
- Functional Group Substitution : Introduce electron-withdrawing groups (e.g., -NO) to the phenyl ring to modulate lipophilicity .
- Heterocyclic Hybridization : Fuse with thiazole or triazole moieties to improve target specificity .
- Prodrug Approaches : Modify the acetamide group for improved bioavailability (e.g., ester prodrugs) .
Q. How can researchers address challenges in interpreting complex NMR spectra of this compound derivatives?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions.
- Dynamic Exchange Analysis : Perform variable-temperature NMR for tautomeric equilibria .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What advanced stability studies are recommended for this compound under varying storage conditions?
- Photodegradation Analysis : Expose to UV light (254 nm) and monitor via HPLC for degradation products.
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>150°C typical for acetamides) .
- Hydrolytic Resistance : Test in buffered solutions (pH 1–13) to assess ester/amide bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
